Piribedil

Vue d'ensemble

Description

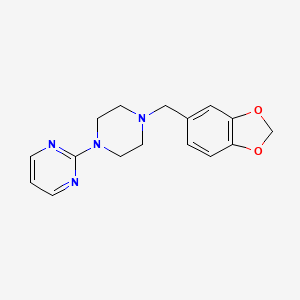

Le piribédil est un dérivé de la pipérazine et un antiparkinsonien. Il agit comme un agoniste des récepteurs de la dopamine D2 et D3 et possède également des propriétés antagonistes α-2 adrénergiques . Le piribédil est utilisé dans le traitement de la maladie de Parkinson, soit en monothérapie, soit en association avec la lévodopa . Il est également utilisé dans le traitement des déficits cognitifs chez les personnes âgées, des vertiges chez les jeunes patients et des manifestations ischémiques rétiniennes .

Applications De Recherche Scientifique

Piribedil has a wide range of scientific research applications :

Chemistry: Used as a model compound in studying dopamine receptor agonists.

Biology: Investigated for its effects on dopamine receptors and related pathways.

Medicine: Primarily used in the treatment of Parkinson’s disease and cognitive deficits.

Industry: Employed in the development of sustained-release formulations for better therapeutic outcomes.

Mécanisme D'action

Target of Action

Piribedil is an antiparkinsonian agent and a piperazine derivative . The primary targets of this compound are the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions, including motor control, reward, and reinforcement.

Mode of Action

This compound acts as a non-ergot partial dopamine D2/D3-selective agonist . This means that it binds to the D2 and D3 receptors, mimicking the action of dopamine, and thereby stimulating these receptors . Additionally, this compound also blocks alpha2-adrenoreceptors , which can influence the release of neurotransmitters and thus affect the overall neurotransmission.

Biochemical Pathways

It is known that the drug’s action on the d2 and d3 receptors influences the dopaminergic pathways, which are crucial in the pathophysiology of parkinson’s disease . By acting as a dopamine agonist, this compound can help restore the balance of dopamine in these pathways, thereby alleviating the symptoms of Parkinson’s disease .

Pharmacokinetics

This compound has a low oral bioavailability due to an extensive first-pass metabolism . After oral administration, this compound is largely metabolised to several compounds, including S 584 . The elimination half-life of this compound is approximately 20 hours . These pharmacokinetic properties influence the drug’s bioavailability and the duration of its action.

Result of Action

The stimulation of D2 and D3 receptors by this compound results in improved motor symptoms in patients with Parkinson’s disease . Animal models support the efficacy of this compound to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia . This suggests that this compound may have a beneficial effect on the motor symptoms of Parkinson’s disease without the common side effects associated with levodopa treatment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that factors such as the patient’s overall health, the presence of other medications, and individual metabolic differences can impact the effectiveness and tolerability of the drug . Therefore, the use of this compound should always be under the guidance of a healthcare provider who can monitor these factors and adjust the treatment plan as necessary.

Analyse Biochimique

Biochemical Properties

Piribedil acts as a D2 and D3 receptor agonist . It also has α2-adrenergic antagonist properties . This means that this compound interacts with these receptors, influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

This compound has been shown to have various effects on cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve parkinsonian motor symptoms in animal models .

Molecular Mechanism

This compound exerts its effects at the molecular level through its action as a D2 and D3 receptor agonist . This means that it binds to these receptors, activating them and influencing the biochemical reactions they are involved in .

Temporal Effects in Laboratory Settings

In a case report, a patient experienced serious concomitant hypotension and bradycardia two hours after taking 100 mg of this compound . This suggests that the effects of this compound can change over time, and that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Animal models support the efficacy of this compound to improve parkinsonian motor symptoms

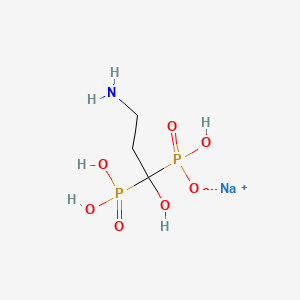

Metabolic Pathways

This compound undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation . This results in several metabolites, one of which is pharmacologically active . The metabolites are excreted via the kidney .

Transport and Distribution

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le piribédil peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la pipérazine avec des dérivés de la pyrimidine. La méthode de préparation des comprimés à libération prolongée de piribédil comprend les étapes suivantes :

- Tamisage du piribédil de petite taille de particules, du matériau de structure hydrophile et du matériau de structure hydrophobe.

- Mélange des matériaux tamisés avec un excipient, un liant et un lubrifiant.

- Compression du mélange en comprimés.

Méthodes de production industrielle : La production industrielle de piribédil implique une synthèse à grande échelle utilisant des étapes similaires à celles mentionnées ci-dessus, avec des mesures de contrôle de la qualité supplémentaires pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le piribédil subit diverses réactions chimiques, notamment :

Oxydation : Le piribédil peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le piribédil en ses formes réduites.

Substitution : Le piribédil peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution désirée.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés de piribédil substitués.

4. Applications de la recherche scientifique

Le piribédil a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des agonistes des récepteurs de la dopamine.

Biologie : Etudié pour ses effets sur les récepteurs de la dopamine et les voies associées.

Médecine : Principalement utilisé dans le traitement de la maladie de Parkinson et des déficits cognitifs.

Industrie : Employé dans le développement de formulations à libération prolongée pour de meilleurs résultats thérapeutiques.

5. Mécanisme d'action

Le piribédil exerce ses effets en agissant comme un agoniste partiel des récepteurs de la dopamine D2 et D3 et comme un antagoniste des récepteurs α-2 adrénergiques . Cette double action contribue à moduler les niveaux de dopamine dans le cerveau, ce qui est crucial pour la gestion des symptômes de la maladie de Parkinson . Les cibles moléculaires comprennent les récepteurs de la dopamine et les récepteurs adrénergiques, qui sont impliqués dans diverses voies neurales .

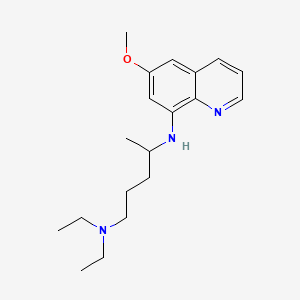

Composés similaires :

Pramipexole : Un autre agoniste de la dopamine utilisé dans le traitement de la maladie de Parkinson.

Ropinirole : Un agoniste de la dopamine non-ergot avec des applications similaires.

Apomorphine : Un agoniste de la dopamine utilisé pour le traitement aigu des symptômes de la maladie de Parkinson.

Comparaison : Le piribédil est unique en raison de sa double action sur les récepteurs de la dopamine et les récepteurs adrénergiques, ce qui lui confère un effet thérapeutique plus large . Contrairement au pramipexole et au ropinirole, le piribédil possède également des propriétés antagonistes α-2 adrénergiques, ce qui le rend efficace dans le traitement d'un plus large éventail de symptômes .

Comparaison Avec Des Composés Similaires

Pramipexole: Another dopamine agonist used in Parkinson’s disease treatment.

Ropinirole: A non-ergot dopamine agonist with similar applications.

Apomorphine: A dopamine agonist used for acute management of Parkinson’s disease symptoms.

Comparison: Piribedil is unique due to its dual action on dopamine and adrenergic receptors, which provides a broader therapeutic effect . Unlike pramipexole and ropinirole, this compound also has alpha-2 adrenergic antagonist properties, making it effective in treating a wider range of symptoms .

Propriétés

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

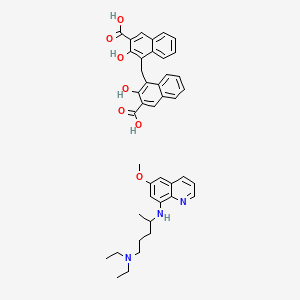

Related CAS |

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride) | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045188 | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3605-01-4 | |

| Record name | Piribedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piribedil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piribedil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIBEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

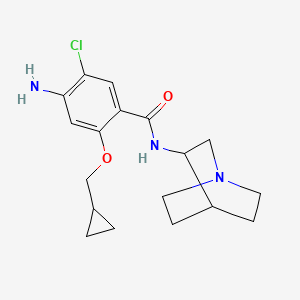

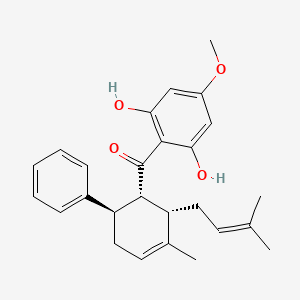

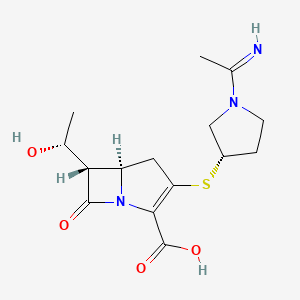

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of piribedil?

A1: this compound is a dopamine agonist with a high affinity for dopamine D2 and D3 receptors. [, , , , ] It mimics the effects of dopamine by binding to these receptors, primarily in the brain. This binding leads to downstream effects on dopaminergic pathways involved in motor control, mood regulation, and other functions. [, ]

Q2: Does this compound interact with other receptor systems in addition to dopamine receptors?

A2: Yes, in addition to its dopaminergic activity, this compound also exhibits antagonist properties at α2-adrenergic receptors. [, , , , ] This blockade of α2-adrenergic receptors contributes to its clinical profile and may play a role in its effects on vigilance, alertness, and potentially cognitive function. [, ]

Q3: How does this compound's action on dopamine receptors differ from that of levodopa?

A3: While both this compound and levodopa address Parkinson's disease symptoms by influencing dopaminergic pathways, they do so through different mechanisms. Levodopa is a precursor to dopamine and increases dopamine levels directly, while this compound acts by directly stimulating dopamine receptors. [, , ] Research suggests that this compound may be less prone to inducing dyskinesia, a common side effect of long-term levodopa treatment. [, ]

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C19H20N4O2, and its molecular weight is 336.39 g/mol. []

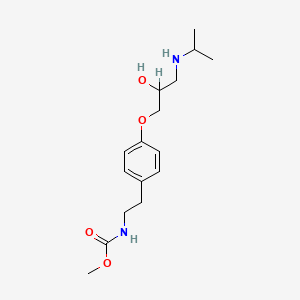

Q5: Has this compound been formulated into different drug delivery systems?

A6: Yes, researchers have explored various formulations to improve this compound's delivery and effectiveness. These include transdermal patches, solid lipid microparticles, solid lipid nanoparticles, and nasal in-situ gels. [, , , ]

Q6: What is the rationale for developing different formulations of this compound?

A7: this compound suffers from low aqueous solubility and a short elimination half-life. [] Different formulations have been explored to overcome these limitations, aiming for sustained release and improved bioavailability. [, , , ]

Q7: What is known about the metabolism of this compound?

A9: this compound undergoes extensive metabolism, primarily in the liver. [] Studies using radiolabeled this compound in rats identified several metabolites in urine and feces, including products of methylenedioxyphenyl bridge cleavage and oxidation. []

Q8: What preclinical models have been used to investigate the effects of this compound?

A11: Several animal models have been employed, with a prominent focus on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model of Parkinson's disease. [, , ] Rodent models have also been utilized to evaluate its effects on motor function, cognition, and mood. [, , ]

Q9: Has this compound been evaluated in clinical trials for conditions other than Parkinson's disease?

A12: Yes, in addition to its use in Parkinson's disease, clinical trials have investigated this compound's efficacy in treating mild cognitive impairment and as an adjunct therapy for chronic heart failure. [, ]

Q10: Why are researchers exploring transdermal administration of this compound?

A14: Transdermal delivery of this compound through patches offers several potential advantages, including bypassing first-pass metabolism, achieving more sustained drug levels, and potentially reducing side effects associated with oral administration, such as nausea. []

Q11: What analytical techniques are commonly employed for quantifying this compound and its metabolites?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of this compound in various matrices. [, , ] Researchers have developed and validated different HPLC methods for assaying this compound and its impurities in pharmaceutical formulations. [, ]

Q12: Are there specific analytical challenges associated with measuring this compound?

A16: this compound's low aqueous solubility and extensive metabolism present challenges for analytical methods. [, ] Developing sensitive and selective methods that can accurately quantify this compound and distinguish it from its metabolites is crucial.

Q13: What is the purpose of using 99mTc-TRODAT-1-SPECT imaging in this compound research?

A17: 99mTc-TRODAT-1-SPECT is a neuroimaging technique that allows researchers to visualize and quantify dopamine transporter activity in the brain. [] This technique helps assess the impact of this compound treatment on the dopaminergic system, particularly in the context of Parkinson's disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.